molecular formula C24H14BrFN2O2 B408318 N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

Cat. No.: B408318
M. Wt: 461.3g/mol
InChI Key: VJRZSPJHZLGUSP-UHFFFAOYSA-N
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Description

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a complex organic compound that features a combination of naphthalene, benzooxazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the naphthalene and benzooxazole intermediates. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids to attach various substituents . The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is unique due to its combination of naphthalene, benzooxazole, and benzamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H14BrFN2O2

Molecular Weight

461.3g/mol

IUPAC Name

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C24H14BrFN2O2/c25-20-6-2-3-17-18(20)4-1-5-19(17)24-28-21-13-16(11-12-22(21)30-24)27-23(29)14-7-9-15(26)10-8-14/h1-13H,(H,27,29)

InChI Key

VJRZSPJHZLGUSP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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